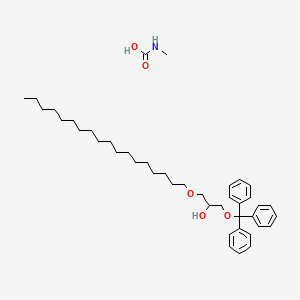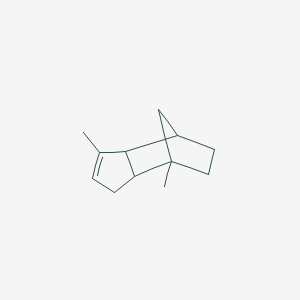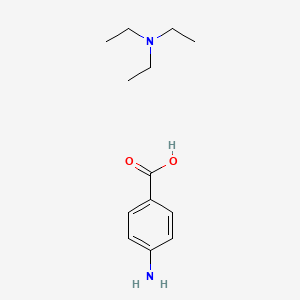
Acetic acid, dichloro-, undecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, dichloro-, undecyl ester: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is formed from acetic acid, which is a simple carboxylic acid, and an undecyl alcohol, which is a long-chain alcohol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, dichloro-, undecyl ester typically involves the esterification reaction between acetic acid and undecyl alcohol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C11H23OH→CH3COOC11H23+H2O
The catalyst used is usually a strong acid like sulfuric acid or hydrochloric acid, which helps in speeding up the reaction.
Industrial Production Methods: On an industrial scale, the production of esters like this compound involves continuous processes where the reactants are fed into a reactor with the catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反応の分析
Types of Reactions:
- Esters can undergo hydrolysis in the presence of an acid or a base to yield the parent carboxylic acid and alcohol. For acetic acid, dichloro-, undecyl ester, the hydrolysis reaction can be represented as:
Hydrolysis: CH3COOC11H23+H2O→CH3COOH+C11H23OH
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. It is catalyzed by acids or bases.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products:
Hydrolysis: Acetic acid and undecyl alcohol.
Reduction: Undecyl alcohol.
Transesterification: A new ester and the original alcohol.
科学的研究の応用
Acetic acid, dichloro-, undecyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the manufacture of fragrances, flavorings, and plasticizers.
作用機序
The mechanism of action of acetic acid, dichloro-, undecyl ester involves its interaction with enzymes like esterases, which catalyze the hydrolysis of the ester bond. The ester bond is cleaved, resulting in the formation of acetic acid and undecyl alcohol. The molecular targets include the ester bond, and the pathways involve hydrolysis reactions catalyzed by enzymes.
類似化合物との比較
Acetic acid, decyl ester: Similar structure but with a decyl group instead of an undecyl group.
Acetic acid, chloro-, decyl ester: Contains a chloro group and a decyl ester.
Acetic acid, dichloro-, decyl ester: Contains two chloro groups and a decyl ester.
Uniqueness: Acetic acid, dichloro-, undecyl ester is unique due to its specific combination of a dichloro group and an undecyl ester, which imparts distinct chemical and physical properties compared to other esters.
特性
CAS番号 |
90146-85-3 |
|---|---|
分子式 |
C13H24Cl2O2 |
分子量 |
283.2 g/mol |
IUPAC名 |
undecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-17-13(16)12(14)15/h12H,2-11H2,1H3 |
InChIキー |
CLUHASIISUFUNQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


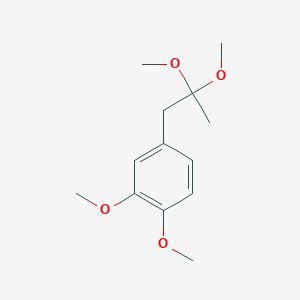
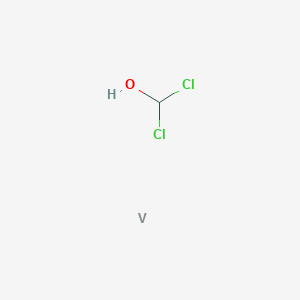
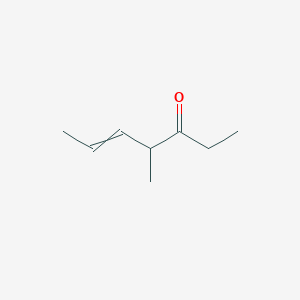
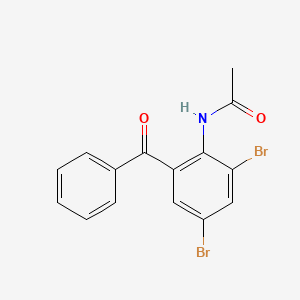
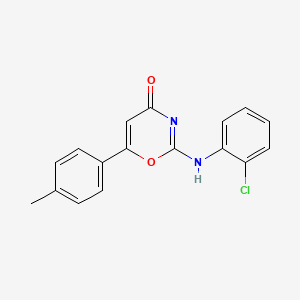

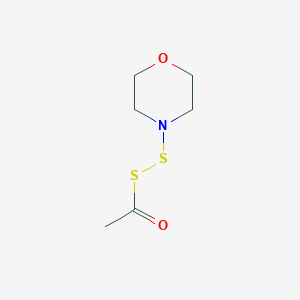
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
